

natural sources and distribution of lutein

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An In-depth Technical Guide on the Natural Sources and Distribution of Lutein

Introduction

Lutein is a xanthophyll carotenoid, a yellow-to-orange pigment synthesized by plants. It is one of the most widely distributed carotenoids in fruits and vegetables that are frequently consumed.[1] In humans, the presence of lutein is entirely of dietary origin.[1] This document provides a comprehensive overview of the natural sources of lutein, its distribution within the human body, and the methodologies used for its extraction and quantification. It also delves into the key signaling pathways influenced by lutein.

Natural Sources and Quantitative Data of Lutein

Lutein is abundant in a variety of plant-based foods, particularly dark, leafy green vegetables. Egg yolks are also a notable animal-based source with high bioavailability.[2][3] The concentration of lutein can vary depending on factors such as the specific cultivar, ripeness, and preparation methods.[2] For instance, light cooking can increase the bioavailability of lutein from vegetables.[4]

Below is a summary of lutein content in various natural sources.



Food Source	Lutein/Zeaxanthin Content (μ g/100g)	Reference
Kale (raw)	21,900	[5][6]
Collard Greens (raw)	16,300	[5]
Spinach (cooked, drained)	12,600	[5][6]
Cress Leaf (raw)	12,500	[5]
Swiss Chard (raw)	11,000	[5]
Kale (cooked)	11,400	[4]
Chicory Leaf (raw)	10,300	[5]
Parsley (raw)	10,200	[5][6]
Spinach (raw)	10,200	[5][6]
Mustard Greens (raw)	9,900	[5][6]
Red Pepper	8,500	[4]
Beet Greens (raw)	7,700	[5]
Okra (raw)	6,800	[5]
Dill (raw)	6,700	[5][6]
Romaine Lettuce	5,700	[5]
Lettuce	4,700	[4]
Endive	4,000	[5]
Leek	3,600	[4]
Celery	3,600	[5][6]
Broccoli	3,300	[4]
Scallions (raw)	2,100	[5][6]
Leeks (raw)	1,900	[5][6]
Broccoli (cooked)	1,800	[5][6]



Leaf Lettuce	1,800	[5]
Green Peas	1,700	[4][5]
Pumpkin	1,500	[5]
Iceberg Lettuce	1,400	[5]
Brussel Sprouts	1,300	[5]
Summer Squash	1,200	[5]
Corn	790	[5]
Yellow Pepper	770	[5]
Green Beans	740	[5]
Green Pepper	700	[5]
Asparagus (raw)	640	[5]
Cucumber Pickle	510	[5]
Egg Yolk	~1,200	[7]
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Marigold flowers (Tagetes erecta L.) are a particularly rich source of **lutein a**nd are often used for the commercial production of lutein supplements.[8][9][10] The lutein content in marigold flower concentrates can vary significantly, ranging from 167 to 5752 µg/g.[9][10]

Distribution of Lutein in Human Tissues

While lutein is distributed in various tissues, it is selectively concentrated in the macula of the retina, along with zeaxanthin.[1][11] These two carotenoids are often referred to as macular pigments.[1] The concentration of **lutein a**nd zeaxanthin in the retina is higher than in any other tissue in the human body, constituting about 80% of the total carotenoid content in this tissue. [11]

The distribution of **lutein a**nd its stereoisomer, zeaxanthin, varies within the retina. Zeaxanthin is highly concentrated in the fovea, the center of the macula, while lutein is more predominant in the peripheral retina.[2][12][13][14][15] As the distance from the fovea increases, the concentration of lutein relative to zeaxanthin increases.[12][13][15] Lutein is also found in rod



outer segment membranes, with a higher concentration in the perifoveal region compared to the peripheral retina.[16][17]

Beyond the eyes, lutein is also found in the brain, and its concentration in brain tissue has been linked to cognitive function.[18] Adipose tissue also serves as a storage site for lutein.[2]

Absorption, Transport, and Metabolism of Lutein

The bioavailability of lutein is influenced by the food matrix, processing conditions, and the presence of dietary fats.[7][11]

The process of **lutein a**bsorption and transport can be summarized as follows:

- Ingestion and Release: Upon consumption of lutein-rich foods, lutein is released from the food matrix in the digestive system.
- Emulsification and Micelle Formation: In the small intestine, dietary fats stimulate the release of bile salts, which emulsify the fats and fat-soluble compounds like lutein. This process leads to the formation of micelles that solubilize lutein, facilitating its absorption by intestinal cells.[2][11][19]
- Intestinal Absorption: Lutein is absorbed by the intestinal cells (enterocytes), a process that
 may be mediated by scavenger receptor class B type 1 (SR-B1).[11][19]
- Chylomicron Formation and Transport: Inside the enterocytes, lutein is incorporated into chylomicrons, which are lipoprotein particles.[2][11] These chylomicrons are then released into the lymphatic system and subsequently enter the bloodstream.[2]
- Lipoprotein Transport: In the bloodstream, chylomicrons are acted upon by lipoprotein lipase, releasing lutein. Lutein is then transported by various lipoproteins, primarily high-density lipoprotein (HDL) and low-density lipoprotein (LDL), to different tissues.[19][20]
- Tissue Uptake and Storage: Lutein is taken up by various tissues. Specific binding proteins
 are involved in the retinal uptake of lutein. The steroidogenic acute regulatory domain protein
 3 (StARD3) has been identified as a lutein-binding protein in the human retina.[20] Lutein is
 stored in tissues with high lipid content, such as the adipose tissue and the macula of the
 eye.[2]



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In the retina, some of the lutein can be converted into meso-zeaxanthin, a non-dietary carotenoid.[12][13][15]

Experimental Protocols for Lutein Extraction and Quantification

The accurate determination of lutein content in various matrices requires robust extraction and analytical methods.

Extraction Methods

Several methods are employed for the extraction of lutein from plant and other materials. The choice of method depends on the sample matrix.

• Solvent Extraction: This is a common method involving the use of organic solvents.



- Sample Preparation: Samples are typically homogenized or ground to increase the surface area for extraction.[21]
- Solvent System: A mixture of solvents is often used for efficient extraction. Common solvents include acetone, ethanol, hexane, and diethyl ether.[21][22] For example, a protocol might involve grinding the sample with a mortar and pestle in the presence of a solvent mixture.[21]
- Saponification: For samples containing lutein esters, such as marigold extracts, a saponification step with potassium hydroxide is often included to hydrolyze the esters to free lutein.[23][24]
- Extraction Procedure: A typical procedure involves mixing the prepared sample with a solvent like acetone, followed by the addition of a non-polar solvent like n-hexane to partition the lutein into the organic phase. The mixture is then centrifuged, and the supernatant containing the lutein is collected.[25]
- Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvents and sample, which can enhance extraction efficiency and reduce extraction time.
 [26][27]

Quantification Methods

- High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used and reliable method for the quantification of lutein.[23][24][25][28][29][30]
 - Stationary Phase: C18 and C30 reverse-phase columns are commonly used for the separation of lutein.[23][25][30] Normal-phase columns can also be used.[28]
 - Mobile Phase: The mobile phase typically consists of a mixture of solvents such as methanol, acetonitrile, and dichloromethane.[23][25] A gradient elution program is often employed to achieve good separation.[24]
 - Detection: A photodiode array (PDA) detector is commonly used, with detection at the maximum absorbance wavelength of lutein, which is around 445-450 nm.[24][25]



- Quantification: Lutein concentration is determined by comparing the peak area of the sample to that of a standard of known concentration.
- UV-Visible Spectrophotometry: This method can be used for a rapid estimation of total carotenoid content, including lutein.
 - Procedure: The absorbance of the lutein extract is measured at its maximum absorption wavelength (around 445 nm).[21][22]
 - Calculation: The concentration is calculated using the Beer-Lambert law, with a known
 extinction coefficient for lutein in the specific solvent used.[21][29] It is important to note
 that this method is less specific than HPLC as other carotenoids with similar absorption
 spectra can interfere with the measurement.[29]

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Centrifugation; Centrifugation -> Drying; Drying -> Reconstitution; Reconstitution -> HPLC;
HPLC -> Quantification; } dot Experimental Workflow for Lutein Quantification.

Signaling Pathways Involving Lutein

Recent research has begun to elucidate the molecular mechanisms through which lutein exerts its biological effects, particularly its anti-inflammatory properties.



- Inhibition of Inflammatory Pathways: Lutein has been shown to suppress inflammatory signaling. In the context of uveitis (inflammation of the uvea in the eye), lutein can inhibit the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory chemokine interleukin-8 (IL-8).[31] This inhibitory effect is mediated through the suppression of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[31]
- Suppression of STAT3 Activation: Lutein can also suppress the activation of Signal
 Transducer and Activator of Transcription 3 (STAT3).[32] STAT3 is often activated by
 inflammatory cytokines like interleukin-6 (IL-6), and its sustained activation can lead to a
 vicious cycle of inflammation. By inhibiting STAT3 activation, lutein helps to break this cycle
 and prevent tissue damage.[32]

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